molecular formula C12H12ClN3O B2896816 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide CAS No. 2551117-41-8

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide

Cat. No.: B2896816
CAS No.: 2551117-41-8
M. Wt: 249.7
InChI Key: HBPFZEJHIYTIOV-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is a chemical compound belonging to the quinazoline class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide typically involves the reaction of 2-chloro-4-methylquinazoline with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylquinazoline: A related compound with similar chemical structure but different pharmacological properties.

    N-[(4-methylquinazolin-2-yl)methyl]acetamide: Lacks the chlorine atom, resulting in different reactivity and applications.

Uniqueness

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is unique due to the presence of both the chlorine atom and the quinazoline scaffold, which confer distinct chemical and pharmacological properties.

Properties

IUPAC Name

2-chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-9-4-2-3-5-10(9)16-11(15-8)7-14-12(17)6-13/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPFZEJHIYTIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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